Guaimesal

Description

Contextualization of Guaimesal as a Chemical Entity within Pharmaceutical Research

This compound, identified by the molecular formula C16H14O5, is chemically classified as a benzodioxine fishersci.ieguidetopharmacology.org. Its structure, 2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one, grants it specific physicochemical properties that have been of interest in drug development fishersci.ie. In the context of pharmaceutical research, this compound has been noted as a potential prodrug of aspirin (B1665792) and a degradation product of acetylsalicylic acid guidetopharmacology.org. This relationship positions this compound within the domain of drug design focused on modifying existing active pharmaceutical ingredients to potentially improve their pharmacokinetic profiles or reduce adverse effects. The concept of a "new chemical entity" (NCE) is central to pharmaceutical innovation, referring to a drug that contains an active moiety not previously approved by regulatory bodies fishersci.atscribd.comuni.lu. While the specific NCE status of this compound at its inception would depend on the regulatory definitions of the time, its exploration as a distinct compound derived from or related to an established drug like aspirin highlights its relevance as a subject of pharmaceutical investigation.

The key chemical identifiers for this compound are:

PubChem CID : 71250 fishersci.ieguidetopharmacology.org

CAS Number : 81674-79-5 guidetopharmacology.orgguidetopharmacology.org

Historical Perspective of this compound Development and Research Trajectory

The research trajectory of this compound has been notably linked to its potential as an aspirin prodrug guidetopharmacology.org. Prodrugs are pharmacologically inactive compounds that undergo enzymatic or chemical transformation in vivo to release the active drug. This approach aims to overcome issues such as poor bioavailability, chemical instability, or undesirable side effects of the parent drug. This compound's identification as a degradation product of acetylsalicylic acid further underscores its chemical relationship with aspirin guidetopharmacology.org.

Historically, this compound has been the subject of clinical evaluations, particularly concerning its use in respiratory conditions. A double-blind, placebo-controlled clinical evaluation involving outpatients with acute febrile bronchitis, afebrile chronic bronchitis, or flares of chronic bronchitis investigated this compound's effects metabolomicsworkbench.org. In this study, this compound was administered as 500 mg soft gelatin capsules thrice daily for seven days metabolomicsworkbench.org. The evaluation monitored parameters such as body temperature, cough frequency and intensity, and expectorate amount and fluidity metabolomicsworkbench.org. The findings indicated that this compound exhibited a favorable effect, demonstrating significant improvements in these symptoms and a faster recovery rate compared to placebo metabolomicsworkbench.org. Within two days, improvements in fever, cough frequency and intensity, and expectorate fluidity were observed, with further improvements noted over the treatment period metabolomicsworkbench.org. After a week, respiratory function, as assessed by spirometric parameters, showed considerable restoration metabolomicsworkbench.org. These historical investigations highlight this compound's past role in addressing symptomatic relief in respiratory ailments, particularly as an expectorant metabolomicsworkbench.org.

Current Academic Research Landscape of this compound

The current academic research landscape specifically centered on this compound appears to be limited, with recent scientific literature and patent databases showing its mention primarily in broader contexts rather than as the sole focus of extensive new investigations. While this compound is listed in various chemical databases and patent documents, indicating its continued presence in chemical and pharmaceutical inventories, there is not a discernible surge in dedicated academic studies exploring novel applications or detailed mechanisms of action for this compound itself in recent years. Its appearance in patent literature often occurs within lists of compounds related to broader therapeutic areas, rather than as a primary subject of invention. Similarly, its mention in analytical chemistry research tends to be in the context of developing methods for detecting or quantifying related compounds, such as acetylsalicylic acid and its metabolites, where this compound might be a reference or related substance. This suggests that while this compound remains a known chemical entity, the academic emphasis has shifted from its direct development to its tangential relevance in analytical methodologies or as part of larger chemical libraries.

Rationale and Scope of Comprehensive this compound Research

The rationale for comprehensive research into this compound stems from its intriguing chemical relationship with acetylsalicylic acid and its historical therapeutic application. As a potential prodrug of aspirin, further research could delve into the precise mechanisms of its conversion to active metabolites in vivo, exploring the enzymatic pathways involved and the factors influencing this conversion. Understanding the kinetics and efficiency of this transformation could yield insights into prodrug design principles.

The scope of comprehensive this compound research could encompass:

Detailed Metabolic Profiling : Investigating its complete metabolic fate, including all metabolites and their pharmacological activities, beyond its known relationship with acetylsalicylic acid.

Structure-Activity Relationship (SAR) Studies : Exploring how modifications to the this compound structure might impact its stability, prodrug conversion, and potential therapeutic effects.

Expectorant Mechanism : Despite historical clinical evaluation as an expectorant, a deeper understanding of the molecular mechanisms underlying this effect could be explored. This might involve cellular and molecular studies to elucidate its interaction with respiratory tract physiology.

Chemical Stability and Formulation : Given its status as a degradation product of acetylsalicylic acid, research into its chemical stability under various conditions and the development of stable formulations could be a relevant area.

Such research would contribute not only to a more complete understanding of this compound itself but also to broader principles of medicinal chemistry, particularly in the areas of prodrug development and the pharmacology of respiratory agents.

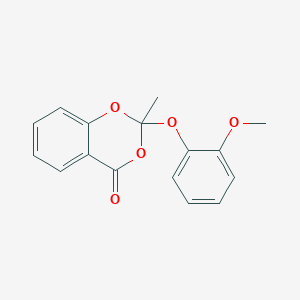

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVDIHULUCLEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868622 | |

| Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81674-79-5 | |

| Record name | 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81674-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaimesal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIMESAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Approaches for Guaimesal

Methodologies for Guaimesal Chemical Synthesis

The synthesis of this compound fundamentally involves the formation of an ester linkage between guaifenesin (B1672422) and salicylic (B10762653) acid patsnap.com. This process typically falls under esterification reactions, which are common in organic chemistry for combining an alcohol and a carboxylic acid to form an ester and water.

Established Synthetic Pathways for this compound

While specific detailed synthetic routes for this compound from non-excluded sources are not extensively documented in public search results, its chemical designation as "guaifenesin salicylate" strongly indicates an esterification reaction. Guaifenesin, a key precursor, can be synthesized through a Williamson ether synthesis, utilizing guaiacol (B22219) and (±)-3-chloro-1,2-propanediol as starting materials scribd.combartleby.com. This reaction involves the formation of an ether bond.

Salicylic acid, the other principal component, contains both a carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH), enabling it to participate in esterification reactions teachnlearnchem.com. For instance, methyl salicylate (B1505791) is synthesized by esterifying the carboxyl group of salicylic acid with methanol, often catalyzed by concentrated sulfuric acid teachnlearnchem.comgoogle.com. Similarly, acetylsalicylic acid (aspirin) is formed when salicylic acid reacts with acetic acid, where the phenolic hydroxyl group of salicylic acid is esterified teachnlearnchem.com.

Given these established syntheses of its constituent parts, the formation of this compound would logically involve the esterification of the hydroxyl group of guaifenesin with the carboxyl group of salicylic acid or a reactive derivative of salicylic acid (e.g., acyl chloride or anhydride). A primary synthetic route mentioned in a patent involves "Stepwise Alkylation and Etherification" .

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, commercially available starting materials researchgate.netmdpi.com. For this compound, its structure as guaifenesin salicylate suggests a direct retrosynthetic disconnection at the ester bond.

Target Molecule: this compound (Guaifenesin Salicylate)

First Disconnection: Cleavage of the ester bond. This disconnection reveals two key synthons:

Guaifenesin: Serving as the alcohol component.

Salicylic Acid (or a reactive derivative): Serving as the carboxylic acid component.

Second Level Disconnections:

For Guaifenesin: Retrosynthetically, guaifenesin can be traced back to guaiacol (2-methoxyphenol) and a propanediol (B1597323) derivative, likely via a Williamson ether synthesis scribd.combartleby.com.

For Salicylic Acid: Salicylic acid itself is a readily available commodity chemical, often derived from phenol (B47542) through the Kolbe-Schmitt reaction, or synthesized via other established aromatic chemistry routes.

This retrosynthetic pathway highlights the modular nature of this compound, allowing for the independent synthesis of its two main structural units before their final coupling.

Exploration of this compound Derivatives for Pharmacological Investigation

The design and synthesis of derivatives and analogs of existing compounds are crucial for optimizing pharmacological properties, such as bioavailability, solubility, and target specificity, or to overcome undesirable characteristics like bitterness researchgate.net.

Design Principles for this compound Analogs

The design of this compound analogs can be guided by its bipartite structure, combining guaifenesin and salicylate moieties. Key design principles include:

Modification of the Ester Linkage: Altering the nature of the ester bond or introducing different linking groups could influence the compound's stability, hydrolysis rate, and release profile of the active components in biological systems.

Structural Modifications of the Guaifenesin Moiety: Introducing different substituents on the guaiacol ring or modifying the propanediol chain of guaifenesin could lead to analogs with altered expectorant properties or improved pharmacokinetic profiles. For instance, studies on guaifenesin prodrugs have explored esterification with various carboxylic acid anhydrides (e.g., maleic, succinic, glutaric anhydrides) to mask bitterness researchgate.net. This principle could be extended to this compound analogs to modify taste or other organoleptic properties.

Structural Modifications of the Salicylate Moiety: Changes to the salicylic acid structure, such as introducing different substituents on the benzene (B151609) ring or modifying the carboxyl group, could impact its anti-inflammatory, analgesic, or other pharmacological activities. This could involve exploring other salicylate derivatives beyond the standard salicylic acid.

Prodrug Strategies: Designing this compound itself as a prodrug, or creating prodrugs of this compound, is a common strategy to improve drug efficacy and pharmacokinetics. This could involve reversibly masking functional groups responsible for undesirable properties or enhancing absorption.

Synthetic Strategies for this compound Analogs

Synthetic strategies for this compound analogs generally involve adapting the esterification chemistry used for this compound itself, along with methods for modifying the guaifenesin and salicylate precursors.

Esterification with Modified Precursors: This involves synthesizing modified guaifenesin derivatives or modified salicylic acid derivatives first, and then coupling them via esterification. For example, if a new guaifenesin analog with a different side chain is desired, that analog would first be synthesized, and then reacted with salicylic acid.

Reaction with Anhydrides or Acyl Chlorides: To form ester prodrugs of guaifenesin, carboxylic acid anhydrides (like maleic anhydride, succinic anhydride, or glutaric anhydride) have been reacted with guaifenesin researchgate.net. Similar strategies could be applied to this compound or its components. Acyl chlorides of modified salicylic acids could also be used for enhanced reactivity in ester formation.

Diversification of Linkers: Beyond simple esters, other types of linkages (e.g., carbamates, amides) could be explored, requiring different coupling reactions. This would involve selecting appropriate reagents and reaction conditions to form the desired bond.

The synthesis of these analogs often involves standard organic chemistry techniques such as reflux, distillation, precipitation, and various purification methods (e.g., vacuum filtration) scribd.combartleby.com. Analytical techniques like ¹H-NMR, LC-MS, and FT-IR are crucial for confirming the identity and purity of the synthesized compounds researchgate.net.

Pharmacological Mechanisms and Molecular Targets of Guaimesal

Expectorant Mechanism of Guaimesal Action

The expectorant properties of this compound are derived from its guaifenesin (B1672422) component. Guaifenesin facilitates the clearance of mucus from the airways through a combination of indirect and direct actions on the respiratory tract epithelium. wikipedia.orgspringermedizin.de The primary proposed mechanism involves a neurally mediated reflex, but emerging evidence also points to direct interactions with airway cells. wikipedia.orgnih.gov

Guaifenesin's action on bronchial secretions is multifaceted, influencing both the volume and composition of the mucus. A key proposed mechanism is the stimulation of a "gastro-pulmonary reflex". wikipedia.orgspringermedizin.de Oral administration of guaifenesin is thought to irritate vagal afferent nerves in the gastric mucosa. This irritation triggers a reflex activation of cholinergic parasympathetic pathways that, in turn, stimulate respiratory tract glands (submucosal glands and goblet cells) to increase the secretion of a more watery fluid. wikipedia.orgspringermedizin.deresearchgate.net This increased hydration of airway mucus is crucial for its clearance. springermedizin.de

Beyond this reflex action, studies on differentiated human airway epithelial cells have revealed that guaifenesin can directly modulate secretions. springermedizin.denih.gov Research indicates that at clinically relevant concentrations, guaifenesin can suppress the production and release of MUC5AC, a primary gel-forming mucin protein, from these cells in a dose-dependent manner. nih.govresearchgate.net This direct effect on goblet and other secretory cells results in the production of mucus that is less concentrated in high-molecular-weight glycoproteins. nih.govrespiratory-therapy.com

By increasing the hydration of bronchial secretions and reducing their mucin content, guaifenesin effectively alters the rheological properties of mucus. nih.govresearchgate.net The result is a decrease in both the viscosity (thickness) and elasticity of the mucus layer. springermedizin.denih.gov This makes the mucus less adhesive and easier to detach from the airway walls. patsnap.compatsnap.com

The improved rheology of the mucus directly enhances the efficiency of the mucociliary apparatus. The cilia, which are tiny hair-like structures lining the airways, are better able to transport the thinned, less sticky mucus upwards towards the pharynx, where it can be expelled. wikipedia.orgpatsnap.com In vitro studies have demonstrated that treatment with guaifenesin leads to a significant increase in mucociliary transport rates. nih.govresearchgate.net This enhanced clearance helps to relieve chest congestion and makes coughs more productive. patsnap.comnih.gov

| Property | Effect | Underlying Mechanism |

|---|---|---|

| Volume/Hydration | Increase | Stimulation of the gastro-pulmonary reflex, leading to increased fluid secretion. wikipedia.orgspringermedizin.de |

| Mucin (MUC5AC) Content | Decrease | Direct suppression of mucin production and secretion by airway epithelial cells. nih.govresearchgate.net |

| Viscosity & Elasticity | Decrease | Result of increased hydration and reduced mucin concentration. springermedizin.denih.gov |

| Adhesiveness | Decrease | Altered mucus composition makes it less sticky and easier to detach. patsnap.compatsnap.com |

| Mucociliary Transport | Increase | Cilia can more effectively move the less viscous and less adhesive mucus. nih.govresearchgate.net |

Anti-inflammatory and Analgesic Mechanisms of this compound Action

The anti-inflammatory and analgesic effects of this compound are attributable to its salicylate (B1505791) component. patsnap.com Salicylates belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs), and their primary mechanism involves the modulation of the inflammatory cascade initiated by the enzyme cyclooxygenase. wikipedia.orgnih.gov

The principal molecular target for the anti-inflammatory action of salicylates is the cyclooxygenase (COX) enzyme. wikipedia.orgnih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and becomes upregulated at sites of inflammation. nih.gov

The salicylate moiety of this compound, like other NSAIDs, inhibits the activity of these COX enzymes. patsnap.com This inhibition prevents the enzymes from converting arachidonic acid, a fatty acid released from cell membranes, into prostaglandin (B15479496) precursors. wikipedia.org While salicylic (B10762653) acid itself is considered a relatively poor inhibitor of COX activity in vitro compared to its acetylated form (aspirin), it and its metabolites, such as gentisic acid, effectively suppress COX-2-dependent prostaglandin synthesis in cellular environments like macrophages. nih.govresearchgate.net This selective action on the inducible COX-2 enzyme is key to its anti-inflammatory effect. researchgate.net

Prostaglandins (B1171923) are lipid compounds that act as potent local mediators of inflammation, pain, and fever. patsnap.comwikipedia.org By inhibiting the COX enzymes, salicylates block the synthesis of key pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2). nih.govresearchgate.net Prostaglandins contribute to the classic signs of inflammation by increasing blood flow and vascular permeability. They also play a critical role in pain perception by sensitizing peripheral nerve endings to other chemical stimuli, such as bradykinin. wikipedia.org

Therefore, the salicylate component of this compound exerts its analgesic and anti-inflammatory effects by reducing the local production of these signaling molecules at the site of inflammation. patsnap.com This dampens the inflammatory response and reduces the sensitization of pain receptors, thereby alleviating discomfort.

Cellular and Subcellular Interactions of this compound

Beyond the well-established mechanisms of reflex stimulation and enzyme inhibition, the components of this compound engage in more direct interactions at the cellular and subcellular levels.

The guaifenesin component has been shown to interact directly with airway epithelial cells. respiratory-therapy.com In vitro models demonstrate that guaifenesin modifies the secretions of these cells, reduces the strength of mucus-cell surface interactions, and suppresses the production of MUC5AC mucin. nih.govrespiratory-therapy.com This indicates a direct cellular effect on the machinery of mucus synthesis and secretion within the goblet cells of the respiratory epithelium.

The salicylate component interacts with multiple cellular and subcellular targets beyond direct COX inhibition. One significant COX-independent mechanism is the inhibition of the transcription factor nuclear factor-kappaB (NF-κB). nih.govmdpi.com NF-κB is a key regulator of the genetic expression of many pro-inflammatory molecules. Salicylate can prevent its activation, thereby providing a broader anti-inflammatory effect. nih.gov At a subcellular level, salicylates have been shown to interact directly with the lipid bilayer of the plasma membrane, which may contribute to some of their biological effects. nih.gov Furthermore, due to their acidic nature, salicylates can accumulate within the acidic environment of inflamed cells, a phenomenon known as "ion trapping," which may enhance their inhibitory effects on various cellular functions. researchgate.net

| Target | Component | Mechanism | Effect |

|---|---|---|---|

| Cyclooxygenase (COX) Enzymes | Enzyme | Inhibits enzymatic activity, preventing conversion of arachidonic acid. wikipedia.org | Reduced prostaglandin synthesis. patsnap.com |

| NF-κB (Nuclear Factor-kappaB) | Transcription Factor | Inhibits activation of the NF-κB signaling pathway. nih.gov | Decreased expression of pro-inflammatory genes. |

| IκB kinase (IKK) β | Enzyme (Kinase) | Directly interacts with and inhibits IKK, preventing NF-κB activation. nih.gov | Anti-inflammatory effect. |

| Plasma Membrane | Subcellular Structure | Direct interaction with the lipid bilayer component. nih.gov | Potential modulation of membrane-dependent cellular processes. |

Signal Transduction Pathways Affected by this compound

This compound, a chemical entity combining guaifenesin with a salicylate, exerts its pharmacological effects by modulating specific signal transduction pathways, primarily those involved in inflammation. The salicylate component of this compound is the principal driver of its impact on these signaling cascades. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the synthesis of prostaglandins from arachidonic acid. wikipedia.orgnih.gov This inhibition disrupts the downstream signaling that leads to inflammatory responses, pain, and fever. nih.gov

The anti-inflammatory action of the salicylate portion of this compound targets the arachidonic acid cascade. When cellular phospholipids (B1166683) are stimulated, arachidonic acid is released and acts as a precursor for prostaglandins. wikipedia.org The cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various other prostaglandins and thromboxanes. wikipedia.orgnih.gov

COX-1 is a constitutively expressed enzyme involved in homeostatic functions. nih.gov

COX-2 is an inducible enzyme that is upregulated by inflammatory mediators, and its products are key contributors to the symptoms of inflammation. nih.gov

By irreversibly inhibiting both COX-1 and COX-2, the salicylate component of this compound effectively blocks the production of prostaglandins and thromboxanes. wikipedia.org This action reduces the transmission of pain signals to the brain, modulates the hypothalamic thermostat to reduce fever, and curtails the inflammatory process. wikipedia.org The inhibition of COX-1 also leads to a decrease in thromboxane (B8750289) A2 formation in platelets, resulting in an antiplatelet effect. wikipedia.org

Recent research has also pointed to other potential mechanisms of action for salicylates, such as the modulation of signaling through NF-κB, a key transcription factor involved in the inflammatory response. wikipedia.org

The following table summarizes the key signal transduction pathway affected by the salicylate component of this compound:

| Pathway Component | Role in Signal Transduction | Effect of this compound (Salicylate Component) |

| Cyclooxygenase-1 (COX-1) | Catalyzes the synthesis of prostaglandins and thromboxanes involved in homeostatic functions. | Irreversible inhibition. |

| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandins that mediate inflammation, pain, and fever. | Irreversible inhibition. |

| Prostaglandins | Local chemical messengers that transmit pain signals, modulate fever, and mediate inflammation. | Decreased production. |

| Thromboxanes | Molecules responsible for platelet aggregation. | Decreased production. |

Pharmacokinetic Profiles and Biotransformation of Guaimesal

Absorption Characteristics of Guaimesal

The absorption of orally administered drugs, including this compound, is a complex process influenced by various physiological and physicochemical factors. eopcw.comnih.gov

Gastrointestinal Absorption Mechanisms

This compound is administered orally, and studies have focused on the determination of its active metabolite, acetylsalicylic acid, in human plasma following oral administration, indicating its absorption from the gastrointestinal tract. researchgate.netijpsdronline.com As a prodrug, this compound itself may undergo hydrolysis or other transformations within the gastrointestinal lumen or upon absorption into the intestinal cells, releasing acetylsalicylic acid. While the specific gastrointestinal absorption mechanisms (e.g., passive diffusion, active transport) for intact this compound are not explicitly detailed in available research, its role as an "ASA releasing prodrug" suggests that its absorption is followed by, or concurrent with, its conversion to acetylsalicylic acid. researchgate.net

Factors Influencing Oral Bioavailability

Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. eopcw.com Factors influencing oral bioavailability are diverse and include the drug's physicochemical properties (such as solubility, stability, and molecular size), conditions within the gastrointestinal tract (like pH and motility), and the presence of food. tandfonline.comeopcw.com Additionally, first-pass metabolism, where a drug is metabolized in the liver or gut wall before reaching systemic circulation, significantly reduces bioavailability. eopcw.com For this compound, its nature as a prodrug means that its bioavailability is inherently linked to the efficiency of its conversion to acetylsalicylic acid and the subsequent systemic availability of ASA. Specific data on the absolute oral bioavailability of this compound or factors uniquely influencing its bioavailability are not extensively detailed in the provided literature.

Distribution Dynamics of this compound

Drug distribution is the reversible transfer of a drug from the bloodstream into the various tissues and organs of the body. qps.com This process is influenced by factors such as blood perfusion, plasma protein and tissue binding, and the drug's physicochemical properties. qps.commdpi.com

Tissue Distribution Patterns

Plasma Protein Binding Characteristics

Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma. bioanalysis-zone.comwikipedia.org This binding can affect a drug's distribution, efficacy, and elimination, as only the unbound fraction is generally considered pharmacologically active and available for metabolism and excretion. bioanalysis-zone.comwikipedia.orgsygnaturediscovery.com Common plasma proteins involved in drug binding include human serum albumin and alpha-1-acid glycoprotein. bioanalysis-zone.comsygnaturediscovery.com The degree of binding is influenced by the drug's physicochemical properties, such as lipophilicity and pKa. bioanalysis-zone.comsygnaturediscovery.comualberta.ca While the general principles of plasma protein binding are well-established, specific data regarding the percentage of this compound bound to plasma proteins or the types of proteins it preferentially binds to are not provided in the current search results.

Metabolic Pathways of this compound

Biotransformation, or drug metabolism, is a critical process that modifies the chemical structure of drugs, primarily to facilitate their excretion. nih.gov The liver is the primary site of biotransformation, although other tissues can also contribute. qps.com Drug metabolism is typically divided into Phase I and Phase II reactions. Phase I reactions often introduce or expose polar functional groups, while Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules to form more water-soluble compounds. nih.govqps.com

This compound is characterized as an "ASA releasing prodrug" or "aspirin prodrug." researchgate.nettandfonline.com This indicates that its primary metabolic pathway involves its conversion into acetylsalicylic acid (aspirin). A study by Tsikas et al. (1998) focused on the gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma following the oral administration of this compound. researchgate.netijpsdronline.com This research directly supports the understanding that this compound undergoes biotransformation to yield acetylsalicylic acid as a key active compound. Further metabolism of acetylsalicylic acid would then follow its known pathways, typically involving hydrolysis to salicylic (B10762653) acid and subsequent conjugation reactions. tandfonline.com However, the specific enzymatic pathways or detailed metabolic intermediates of this compound prior to its conversion to acetylsalicylic acid are not explicitly detailed in the provided information.

Preclinical Efficacy Studies of Guaimesal

In Vitro Studies on Guaimesal Efficacy

In vitro studies utilize isolated cells or tissues to investigate specific biological processes and the compound's direct effects at a cellular level. These assays offer advantages in terms of scalability, cost-effectiveness, and reproducibility. redoxis.se

This compound is described as belonging to a class of expectorants that modulate mucus viscosity and airway clearance. While this suggests an effect on mucus regulation, detailed research findings from specific in vitro cell-based assays directly demonstrating this compound's quantitative impact on mucin production, mucus viscoelasticity, or ciliary beat frequency in human airway epithelial cell lines are not extensively detailed in publicly available search results.

However, such studies typically employ differentiated human airway epithelial cells, often grown at an air-liquid interface to mimic physiological conditions of the respiratory tract. Common parameters measured in these assays include:

Mucin (e.g., MUC5AC) production: Assessed using techniques like ELISA to quantify mucin protein in apical surface fluid and cell lysates. nih.gov

Mucus viscoelasticity: Measured using rheometers to determine changes in mucus viscosity and elasticity. nih.gov

Mucociliary transport (MCC): Evaluated by observing the movement of cell debris or tracer particles on the cell surface. nih.gov

These cell-based models, including co-cultures of enterocyte-like Caco-2 cells and goblet-like HT29-MTX cells, are designed to mimic the mucus barrier and study its properties, including mucus secretion. mdpi.combiorxiv.orgplos.org

General methodologies for assessing anti-inflammatory responses in cellular models often involve:

Stimulation with pro-inflammatory agents: Cells (e.g., macrophages like RAW 264.7, human monocytic leukemia cell lines like THP-1, or chondrocytes) are typically stimulated with agents such as lipopolysaccharide (LPS) to induce an inflammatory state, characterized by the release of pro-inflammatory cytokines. redoxis.senih.govmdpi.comresearchgate.netdovepress.commdpi.com

Measurement of inflammatory mediators: The levels of pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6)) and other inflammatory markers (e.g., nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), COX-2 expression) are quantified using techniques like ELISA, RT-PCR, or Western blotting. nih.govresearchgate.netdovepress.commdpi.commdpi.complos.org

Pathway analysis: Investigation into the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK pathways, provides insights into the molecular mechanisms of anti-inflammatory action. nih.govmdpi.commdpi.com

In Vivo Animal Models for this compound Efficacy Assessment

In vivo animal models are crucial for assessing the systemic effects of a compound, its pharmacodynamics, and its efficacy in a complex biological system that mimics human disease conditions. tandfonline.commdpi.com

Preclinical studies have indicated this compound's efficacy in reducing mucus production and inflammation within animal models of respiratory conditions. patsnap.comresearchgate.net However, specific details regarding the types of animal models used, the induction methods for respiratory diseases, and quantitative outcomes (e.g., changes in lung function, histological improvements, or specific biomarker levels) are not provided in the search results.

Animal models for chronic bronchitis and other respiratory diseases are commonly induced in species such as mice, guinea pigs, and rats. These models often involve exposure to:

Cigarette smoke (CS): A primary inducer of chronic bronchitis, leading to chronic airway inflammation, mucus hypersecretion, and airway remodeling. nih.gov

Lipopolysaccharide (LPS): Used intratracheally to induce inflammatory responses in the lungs. nih.gov

Elastase: Can induce emphysema and inflammatory responses. nih.gov

Parameters typically measured in these models include lung pathological data (e.g., goblet cell hyperplasia, inflammatory cell infiltration), inflammatory mediators, and sometimes tracheal responsiveness or lung function. dovepress.comnih.gov

This compound is noted for its anti-inflammatory effects. patsnap.com While the search results confirm the existence of various animal models for evaluating anti-inflammatory and analgesic properties, specific data for this compound in these models are not available.

Common in vivo models for assessing anti-inflammatory activity include:

Carrageenan-induced paw edema: A widely used model where inflammation is induced in the paw of rodents, and the reduction in paw swelling is measured as an indicator of anti-inflammatory effect. researchgate.netjapsonline.com

Subcutaneous air pouch model: Used to quantify the reduction in cell migration, protein extravasation, and pro-inflammatory cytokine production (e.g., IL-1, TNF-α) induced by carrageenan. mdpi.com

For analgesic effects, common animal models include:

Chemical-induced nociception: Such as the acetic acid-induced writhing test (to assess peripheral analgesia) or formalin-induced pain (to assess both peripheral and central analgesia). mdpi.comjapsonline.com

Thermal nociception models: Including the hot plate and tail immersion tests, which evaluate central analgesic activity by measuring the animal's response latency to thermal stimuli. nih.gov

Clinical Research and Therapeutic Evaluation of Guaimesal

Clinical Trial Methodologies Applied to Guaimesal

The clinical evaluation of this compound has employed rigorous methodologies to assess its efficacy. These include randomized controlled trial designs and double-blind, placebo-controlled study protocols, which are considered fundamental for generating high-quality evidence in clinical research. fishersci.ienih.gov

Randomized Controlled Trial Designs

Randomized Controlled Trials (RCTs) represent the gold standard for evaluating the efficacy of interventions in clinical research. fishersci.ienih.gov In an RCT, a predefined study sample from the target patient population is randomly assigned to different groups, typically a treatment group receiving the investigational drug and a control group. fishersci.ie This random assignment is crucial for minimizing bias and ensuring that the treatment and control groups are comparable, thereby allowing for a straightforward investigation of cause-effect relationships. fishersci.ienih.gov While specific designs for all this compound RCTs are not extensively detailed, one small randomized controlled trial in adults has been noted in the literature. Common RCT designs include parallel and crossover designs, where subjects either receive a specific intervention throughout the study or are sequentially treated with different interventions. fishersci.ie

Double-Blind, Placebo-Controlled Study Protocols

A significant aspect of this compound's clinical evaluation includes the use of double-blind, placebo-controlled study protocols. In a double-blind study, neither the participants nor the researchers involved in the study know which treatment (active drug or placebo) is being administered. nih.gov This blinding mechanism is implemented to prevent bias in the interpretation of outcomes, ensuring that measurements of treatment response are not influenced by the expectations of either the patients or the doctors. Placebo controls are utilized to provide a neutral reference group, helping to account for any psychological factors that might influence observed outcomes. For effective blinding, the active treatment and placebo are designed to appear identical and are administered on the same schedule.

One notable double-blind, placebo-controlled clinical evaluation of this compound was conducted in outpatients.

Patient Selection and Stratification in this compound Trials

Patient selection in this compound trials has focused on individuals presenting with respiratory conditions. For instance, a double-blind, placebo-controlled study included 140 outpatients, comprising both males and females aged 14 to 70 years. These patients were diagnosed with acute febrile bronchitis, afebrile chronic bronchitis, or exacerbations of chronic bronchitis.

Patient stratification is a methodological approach used in clinical trials to ensure that subgroups of participants are equally allocated to each experimental condition. This process helps to remove or manage potential biases and can enhance the credibility and efficiency of treatment effect estimation. In the aforementioned study, data were explicitly stratified by treatment group, sex, age, and diagnosis. This stratification ensures that any observed effects are not unduly influenced by imbalances in these key demographic or clinical characteristics across the study groups.

Outcome Measures and Statistical Analysis in this compound Studies

In clinical studies of this compound, a range of outcome measures have been employed to assess its therapeutic effects. In one double-blind, placebo-controlled trial, both objective and subjective parameters were monitored.

Outcome Measures in this compound Studies

Spirometric Parameters: Vital capacity, residual volume, and maximum expiratory volume per second were measured before and after the treatment period.

Clinical Signs and Symptoms: Body temperature, cough frequency, cough intensity, expectorate amount, and expectorate fluidity were scored and recorded at baseline and at specific intervals (2, 4, and 7 days) during treatment.

Therapeutic Efficacy of this compound in Respiratory Conditions

This compound has been investigated for its therapeutic efficacy in various respiratory conditions, particularly acute and chronic bronchopneumopathies. Its reported expectorant and antipyretic properties are central to its potential benefits in these areas. easychem.orgmims.com

Studies in Acute and Chronic Bronchopneumopathies

Clinical evaluations have explored this compound's effectiveness in managing acute and chronic bronchopneumopathies. A significant double-blind, placebo-controlled clinical study involving 140 outpatients provided detailed insights into its therapeutic efficacy. Patients in this study suffered from acute febrile bronchitis, afebrile chronic bronchitis, or flares of chronic bronchitis.

The findings from this study demonstrated a favorable and statistically significant effect of this compound compared to placebo. Specifically, within two days of initiating therapy, there was a significant improvement in fever, cough frequency, cough intensity, and expectorate fluidity. By the fourth day of treatment, the amount of expectorate had also significantly decreased. Further improvements were observed throughout the observation period. After one week of treatment, spirometric parameters indicated a considerable restoration of respiratory function in patients receiving this compound.

Summary of Efficacy Findings in a Double-Blind, Placebo-Controlled Study of this compound

| Outcome Measure | This compound Group Improvement (vs. Placebo) | Time to Significant Improvement | Overall Recovery Rate (this compound) | Overall Recovery Rate (Placebo) |

| Fever | Significantly greater and faster | Within 2 days | ||

| Cough Frequency | Significantly greater and faster | Within 2 days | ||

| Cough Intensity | Significantly greater and faster | Within 2 days | ||

| Expectorate Fluidity | Significantly greater and faster | Within 2 days | ||

| Expectorate Amount | Significant decrease | By 4th day | ||

| Respiratory Function (Spirometry) | Considerably restored | After 1 week | ||

| Overall Clinical Recovery | 75.7% (Complete/Almost Complete) | 8.6% (Clinically Detectable) |

Efficacy in Exacerbated Chronic Bronchitis

The findings indicated a notable difference in recovery rates between the this compound and placebo groups. A substantial majority of patients treated with this compound experienced significant clinical improvement. nih.gov

| Treatment Group | Clinically Detectable Recovery |

| This compound | 75.7% |

| Placebo | 8.6% |

This data suggests that this compound exhibited a favorable effect, leading to a significantly greater extent and faster rate of recovery compared to spontaneous recovery observed in the placebo group. nih.gov

Impact on Symptoms (e.g., Cough Frequency and Intensity, Expectorate Fluidity)

The clinical evaluation of this compound also assessed its impact on various symptoms associated with respiratory conditions, including cough frequency and intensity, and expectorate characteristics. nih.govresearchgate.netresearchgate.net this compound demonstrated a favorable effect on these monitored symptoms and signs, with improvements being significantly greater in extent and faster in recovery rate than those observed with spontaneous recovery. nih.govresearchgate.net

Specifically, within two days of initiating therapy, significant improvements were noted in fever, cough frequency, cough intensity, and expectorate fluidity. nih.govresearchgate.netresearchgate.net By the fourth day of treatment, the amount of expectorate had significantly decreased. nih.govresearchgate.net Further improvements in these symptomatic parameters were observed at subsequent observation points throughout the study period. nih.gov

Spirometric Parameter Improvements

Beyond symptomatic relief, the clinical study also evaluated the effect of this compound on spirometric parameters, which are objective measures of respiratory function. nih.govresearchgate.net Before and after treatment, vital capacity, residual volume, and maximum expiratory volume per second were measured and recorded. nih.govresearchgate.net

After one week of treatment, the spirometric parameters indicated that respiratory function was restored to a considerable extent in patients receiving this compound. nih.govresearchgate.net This suggests a positive impact of the compound on lung mechanics and airflow.

Comparative Clinical Studies of this compound with Other Therapeutic Agents

Based on the available search results, no direct comparative clinical studies of this compound with other specific therapeutic agents were identified. The primary clinical evidence for this compound's efficacy stems from a double-blind, placebo-controlled trial. nih.gov While other mucoactive agents and their general efficacy in respiratory conditions are discussed in the literature, direct comparative trials involving this compound were not found within the scope of this research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Guaimesal

Elucidation of Key Structural Motifs for Guaimesal Activity

The elucidation of key structural motifs for a compound's activity involves identifying the specific atoms, functional groups, and their spatial arrangement that are essential for its interaction with a biological target and subsequent pharmacological effect ijaem.net. For this compound (2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one), its structure incorporates a benzodioxin core and a methoxyphenoxy group nih.gov. As a potential aspirin (B1665792) prodrug nih.gov, its activity might be linked to its metabolic conversion or its direct interaction with biological targets. However, specific studies detailing which parts of the this compound molecule are key structural motifs directly responsible for its pharmacological activity (beyond its prodrug nature) have not been identified in the available literature.

Impact of Functional Group Modifications on Pharmacological Efficacy

For this compound, while the general principles of functional group modification apply, specific research findings detailing how alterations to its methoxyphenoxy group, benzodioxin ring system, or other parts of its structure explicitly impact its pharmacological efficacy are not extensively reported in the public domain. Therefore, no data tables illustrating the effects of such modifications on this compound's activity can be generated.

Quantitative Structure-Activity Relationships Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling involves constructing mathematical relationships between a compound's structural features (represented by molecular descriptors) and its biological activity reddit.com. These models can predict the activity of new compounds, prioritize candidates, and optimize lead compounds neovarsity.org. The development of QSAR models typically involves data collection, descriptor selection, model building using statistical or machine learning algorithms (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), neural networks), and rigorous validation neovarsity.org.

While QSAR studies are a powerful tool in drug discovery, specific QSAR models, equations, or detailed research findings developed explicitly for this compound or a series of its direct structural analogs (beyond its known relationship as a prodrug to aspirin/salicylic (B10762653) acid) have not been found in the accessible literature. Therefore, it is not possible to provide data tables with detailed research findings or specific QSAR equations for this compound and its analogs.

Computational Chemistry Approaches in this compound SAR Studies

Computational chemistry plays an increasingly vital role in modern drug discovery, enhancing efficiency and effectiveness by leveraging computer simulations to solve chemical problems mdpi.com. Approaches such as molecular docking, pharmacophore modeling, molecular dynamics simulations, and quantum mechanics calculations are used to predict drug-target interactions, optimize lead compounds, and assess binding affinities mdpi.com. These methods allow researchers to understand molecular interactions at a detailed level and explore structure-activity relationships in silico mdpi.com.

Despite the broad application of computational chemistry in SAR studies, specific instances or detailed reports of these approaches being applied directly to investigate the SAR of this compound itself are not widely available in the public research landscape. Without such specific studies, a detailed discussion of computational chemistry's role in this compound's SAR is not feasible.

Drug Drug Interaction Mechanisms Involving Guaimesal

Pharmacokinetic Drug Interactions with Guaimesal

Absorption-Related Interactions (e.g., Gastric pH, Chelation)

Absorption-related drug interactions typically involve alterations in the rate or extent to which a drug enters the systemic circulation. One common mechanism is the modification of gastric pH. Acid-reducing agents (ARAs), such as antacids, H2-receptor antagonists, and proton pump inhibitors, can elevate gastric pH, which may affect the solubility and dissolution of co-administered drugs. For weakly acidic drugs, an increase in gastric pH can lead to increased dissolution and absorption, while for weakly basic drugs, it can result in decreased dissolution and absorption.

Another mechanism involves chelation, where a drug forms a complex with another substance, often a metal ion, reducing its absorption. For example, certain antacids containing aluminum or magnesium hydroxides can form chelate complexes with weak-acid drugs, thereby reducing their absorption.

While these mechanisms are known to affect drug absorption, there is no specific data available that details this compound's involvement in absorption-related interactions, either through gastric pH modulation or chelation.

Metabolism-Related Interactions (e.g., Enzyme Induction/Inhibition)

Metabolism is a primary route for drug elimination, predominantly occurring in the liver, often involving cytochrome P450 (CYP) enzymes. Drug interactions at this stage can involve enzyme induction or enzyme inhibition.

Enzyme Induction: This occurs when one drug (the inducer) increases the activity or synthesis of metabolic enzymes, leading to a faster metabolism of co-administered drugs (substrates). This can result in lower plasma concentrations and potentially reduced efficacy of the affected drug. Enzyme induction typically takes days to weeks to develop fully and can persist for a similar duration after the inducer is stopped.

Enzyme Inhibition: Conversely, enzyme inhibition occurs when one drug (the inhibitor) decreases the activity of metabolic enzymes, leading to reduced metabolism and increased plasma concentrations of co-administered drugs. This can occur rapidly, often within 2 to 3 days, and may lead to increased toxicity. Reversible inhibition is the most common form, where the inhibitor temporarily binds to the enzyme.

The major CYP isoenzymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2D6, and CYP3A4. While the principles of enzyme induction and inhibition are well-established, specific research findings regarding this compound's role as an inducer or inhibitor of these enzymes, or as a substrate whose metabolism is affected by other drugs, are not available.

Excretion-Related Interactions

Drug excretion is the process by which drugs are eliminated from the body, primarily through the kidneys. Excretion-related drug interactions can occur through several mechanisms:

Competition for Renal Tubular Secretion: Many drugs are actively secreted into the renal tubules. If two drugs compete for the same transporters involved in this process, the excretion of one or both drugs can be altered, leading to increased plasma concentrations.

Altered Tubular Reabsorption: Changes in urinary pH can affect the reabsorption of drugs from the renal tubules. For instance, alkalinization of urine can decrease the renal elimination of certain weak-acid drugs.

While these are general mechanisms of excretion-related drug interactions, specific data detailing how this compound interacts with other drugs at the level of renal excretion is not found in the provided information.

Pharmacodynamic Drug Interactions with this compound

Pharmacodynamic drug interactions occur when two or more drugs have additive, synergistic, or antagonistic effects on the same pharmacological target or physiological system, without necessarily altering their pharmacokinetics. Similar to pharmacokinetic interactions, specific documented pharmacodynamic interactions involving this compound are limited.

Additive or Synergistic Effects

Additive Effects: An additive effect occurs when the combined effect of two or more drugs is equal to the sum of their individual effects. This can be beneficial, for instance, when combining drugs with similar therapeutic effects to achieve a desired outcome at lower individual doses, potentially reducing side effects. It can also be harmful if additive adverse effects occur.

Synergistic Effects: Synergy describes a situation where the combined effect of two or more drugs is greater than the sum of their individual effects. This "greater than additive" outcome can enhance therapeutic efficacy or allow for dose reduction to minimize adverse effects. Synergistic interactions are often sought in combination therapies to improve treatment outcomes.

While the concepts of additive and synergistic effects are well-defined in pharmacology, there are no specific research findings provided that detail this compound's involvement in such interactions with other drugs.

Antagonistic Effects

Antagonism occurs when the combined effect of two or more compounds is less than the sum of their individual effects, or when one drug diminishes or counteracts the effects of another. This can compromise therapy by reducing the efficacy of one or both drugs. Antagonistic effects are sometimes intentionally utilized in medical treatments, for example, in the use of antidotes for poisonings.

Despite the general understanding of antagonistic drug interactions, specific instances or detailed research findings describing antagonistic effects involving this compound and other compounds are not available in the provided search results.

Advanced Analytical Methodologies for Guaimesal Research

Chromatographic Techniques for Guaimesal Analysis

Chromatographic methods are fundamental in separating this compound from complex matrices and its metabolites, such as acetylsalicylic acid (ASA) and salicylic (B10762653) acid (SA), before their detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for this compound and Metabolites

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique employed for the analysis of volatile and semi-volatile organic compounds, including this compound and its metabolites. A fully validated GC-MS/MS method has been established for the accurate determination of acetylsalicylic acid (ASA) in human plasma following oral administration of aspirin (B1665792) or this compound. uni.lu

This method involves a meticulous sample preparation process, including extractive pentafluorobenzyl (PFB) esterification using PFB bromide and tetrabutylammoniumhydrogen sulphate as the esterifying and ion-pairing agents, respectively. uni.lu The analysis is conducted in the negative-ion chemical ionization mode. uni.lu

Key Performance Parameters of GC-MS/MS for ASA Analysis (after this compound administration):

| Parameter | Value |

| Overall Relative Standard Deviation (RSD) | Below 8% (for ASA levels 0-1 µg/ml plasma) uni.lu |

| Mean Accuracy | 3.8% (for ASA levels 0-100 ng/ml) uni.lu |

| Limit of Quantitation (LOQ) | 200 pg/ml ASA uni.lu |

| LOQ Accuracy | 5.5% uni.lu |

| LOQ Precision | 15.2% uni.lu |

| Limit of Detection (LOD) | 546 amol ASA (at S/N ratio of 10:1) uni.lu |

GC-MS/MS is particularly valuable in metabolomics due to its high sensitivity and specificity, enabling the identification and quantification of human metabolites at very low concentrations and the discrimination between structurally similar compounds. fishersci.atnih.govguidetopharmacology.orguni.lu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this compound and Metabolites

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely utilized for the analysis of this compound and its metabolites, offering robust separation capabilities. HPLC coupled with UV detection is a recognized method for the quantitative determination of this compound.

For the simultaneous quantification of acetylsalicylic acid (ASA) and its major metabolite, salicylic acid (SA), in human plasma, a rapid and sensitive UPLC-UV method has been developed and validated. This method typically involves protein precipitation with perchloric acid for sample extraction. Chromatographic separation is achieved on a C18 column, often using an isocratic mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724) and 0.05M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) has been successfully applied for the separation of similar compounds. The short run times, as low as 3 minutes, highlight the efficiency of UPLC-UV methods.

Typical Performance Parameters of UPLC-UV for ASA and SA Analysis:

| Parameter | Value |

| Linearity Range | 15 to 6000 ng/mL (for ASA and SA) |

| Inter-day % CV | ±15% (for ASA and SA) |

| Intra-day % CV | ±15% (for ASA and SA) |

| Typical Run Time | 3 minutes |

HPLC methods are also instrumental in determining ASA and SA in various biological matrices, including skin and plasma. Furthermore, UPLC-MS/MS methods, while not exclusively for this compound, demonstrate the potential for simultaneous separation and quantification of a broad spectrum of metabolites, such as acylcarnitines, in complex samples like dried blood spots and plasma, which could be adapted for this compound metabolite profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique highly valued for its sensitivity and selectivity, especially in the analysis of complex mixtures and low-abundance compounds. This technique is well-suited for the quantification of this compound and its metabolites.

A validated LC-MS/MS assay has been developed for the simultaneous quantification of aspirin (ASA) in human plasma, which is directly relevant given this compound's nature as an ASA-releasing prodrug. Sample preparation often involves liquid-liquid extraction (e.g., using methyl tertiary butyl ether) or protein precipitation (e.g., with acetonitrile and formic acid). Chromatographic separation is typically performed on reversed-phase columns, such as a Zorbax SB-C18 column, utilizing mobile phases like a mixture of ammonium acetate buffer and acetonitrile.

LC-MS/MS offers the significant advantage of providing fragmentation data in addition to molecular weight information, enabling both qualitative identification and quantitative analysis of compounds. This dual capability is crucial for confirming the identity of analytes and elucidating their structures. Beyond targeted analysis, untargeted LC-MS/MS chemical profiling serves as a valuable discovery tool, providing insights into sample variations and generating extensive datasets that can contain upwards of 20,000 features for comprehensive metabolic profiling.

Spectrometric Methods in this compound Research

Spectrometric techniques provide complementary analytical capabilities, focusing on the interaction of light or other forms of energy with the chemical compound to derive quantitative and structural information.

UV Spectrophotometry for this compound Quantification

UV Spectrophotometry is a widely adopted and cost-effective analytical technique for the routine qualitative and quantitative assessment of pharmaceutical compounds, including this compound. The method relies on the principle that compounds containing chromophores, such as π-conjugated systems and hydroxyl-phenolic groups, absorb UV light at specific wavelengths.

For quantitative determination, the absorbance of a this compound solution at its maximum absorption wavelength is measured and correlated to its concentration using a calibration curve. While specific data for this compound's UV spectrophotometric quantification were not detailed in the provided context, the application of UV spectrophotometry for other drug quantification, such as agomelatine (B1665654), demonstrates its utility. For example, a validated UV method for agomelatine showed linearity in the range of 0.5 - 2.5 µg/mL at a maximum wavelength of 230 nm, indicating its reliability and specificity. This highlights the potential for developing accurate and robust UV spectrophotometric methods for this compound quantification.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass Spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS), are indispensable in this compound research for confirming compound identity, identifying unknowns, and providing detailed structural information. HRMS measures the mass-to-charge ratio (m/z) of ions with high precision, often to several decimal places. This high level of accuracy allows for the distinction between molecules that share the same nominal mass but possess different elemental compositions, such as cysteine (C₃H₇NO₂S, exact mass 121.0196) and benzamide (B126) (C₇H₇NO, exact mass 121.0526).

The integration of HRMS with chromatographic techniques, such as GC-MS or LC-MS, further enhances analytical capabilities. GC-MS systems equipped with Orbitrap technology can achieve exceptional resolution, up to 240,000 (at m/z 200), with sub-1 ppm mass accuracy. Similarly, advanced LC-MS/MS systems can offer mass resolution up to 500k, enabling precise molecular formula determination and detailed isotope analysis, along with MSⁿ capabilities for in-depth structural elucidation through fragmentation patterns. These high-resolution capabilities are critical for confident compound detection, especially in complex biological matrices where ultra-trace-level detection is required. Moreover, MS is an ideal tool for stable isotope labeling analysis, which is used to profile the incorporation of heavy isotopes into synthesized metabolites, providing insights into metabolic pathways.

Bioanalytical Method Validation for this compound Studies

Bioanalytical method validation is a critical process that demonstrates a quantitative analytical method's suitability for measuring analytes in biological matrices guidetopharmacology.org. For this compound, research has focused on the determination of its active metabolite, acetylsalicylic acid (ASA), in biological samples following this compound administration. A fully validated gas chromatographic-tandem mass spectrometric (GC-MS-MS) method has been described for the accurate determination of ASA in human plasma after oral administration of this compound github.io.

The development of bioanalytical methods involves evaluating and optimizing various steps, including sample preparation, chromatographic separation, detection systems, quantification, matrix effects, and analyte stability in the biological matrix wikipedia.org. Once developed, validation confirms the method's suitability for analyzing study samples nih.gov. Key validation parameters for such methods, as applied to the analysis of ASA following this compound administration, include:

Selectivity and Specificity: These parameters ensure that the method can unequivocally measure the analyte (ASA) in the presence of endogenous matrix components, metabolites, and other potential interferences wikipedia.orgfishersci.at. In the described GC-MS-MS method, O-[2H3]-acetylsalicylic acid (d3-ASA) was used as an internal standard, which is crucial for accurate quantification by compensating for matrix effects and variations in sample processing github.iofishersci.co.uk.

Sensitivity: This refers to the lowest concentration of an analyte that can be reliably detected and quantified. For the GC-MS-MS method, the limit of quantitation (LOQ) for ASA was determined to be 200 pg/mL, with a limit of detection (LOD) of 546 amol github.io.

Accuracy: This measures the closeness of test results to the true value. The mean accuracy for ASA levels within the range of 0-100 ng/mL was reported as 3.8% github.io.

Linearity and Range: The method's ability to produce results directly proportional to the analyte concentration within a defined range is assessed. The reported precision and accuracy data for ASA in plasma (0-1 µg/mL and 0-100 ng/mL, respectively) demonstrate the validated linear range of the method github.io.

Recovery: While not explicitly detailed in the provided snippet for the this compound/ASA method, recovery is a standard validation parameter that assesses the efficiency of the extraction procedure of the analyte from the biological matrix guidetopharmacology.orgfishersci.at.

Stability: This parameter evaluates the stability of the analyte in the biological matrix under various storage and processing conditions guidetopharmacology.orgnih.govfishersci.at.

The table below summarizes the key validation parameters reported for the GC-MS-MS method used in this compound-related studies:

| Validation Parameter | Value/Observation (for ASA in human plasma) github.io |

| Internal Standard | O-[2H3]-acetylsalicylic acid (d3-ASA) |

| Limit of Quantitation (LOQ) | 200 pg/mL |

| Limit of Detection (LOD) | 546 amol |

| Mean Accuracy (0-100 ng/mL) | 3.8% |

| Overall Relative Standard Deviation (0-1 µg/mL) | < 8% |

Application of Analytical Methods in Pharmacokinetic and Metabolic Studies of this compound

The application of validated analytical methods is fundamental to understanding the pharmacokinetics and metabolism of this compound. Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body, while metabolism focuses on the biochemical transformations of the drug.

Given that this compound is an acetylsalicylic acid-releasing prodrug, a significant application of analytical methods in its research involves quantifying the released ASA in biological matrices github.iowikidoc.org. The fully validated GC-MS-MS method, as described in section 9.3, has been specifically utilized for this purpose. This method allows for the accurate determination of ASA levels in human plasma following the oral administration of this compound github.io.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including their tandem (MS/MS) variations, are widely employed in pharmacokinetic and metabolomic studies. These hyphenated techniques offer high sensitivity, selectivity, and the ability to analyze complex biological samples like blood, plasma, serum, and urine.

For the analysis of this compound and its metabolites, sample preparation is a crucial initial step. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to isolate analytes from complex biological matrices, minimizing interference and enhancing analytical sensitivity wikipedia.org. In the context of the GC-MS-MS method for ASA, extractive pentafluorobenzyl (PFB) esterification was employed for sample preparation from plasma aliquots github.io. This derivatization step enhances the volatility of the analyte, making it suitable for GC analysis github.io.

The precise quantification of ASA in plasma, enabled by these validated analytical methods, provides critical insights into the in vivo release and subsequent disposition of acetylsalicylic acid when this compound is administered. Such data are essential for characterizing the pharmacokinetic behavior of this compound as a prodrug and understanding its metabolic conversion to the active therapeutic compound.

Toxicological Assessment Methodologies Relevant to Guaimesal Research

In Vitro Toxicological Study Methods

In vitro toxicity studies are performed in controlled laboratory settings using biological components such as isolated cells, tissues, or organs, rather than a whole living organism. The primary goal of these studies is to evaluate the potential harmful effects of a substance on living cells or tissues, offering insights into toxicity mechanisms and helping to prioritize substances for further testing. These methods are also instrumental in reducing reliance on animal testing toxicityindia.org.

Cytotoxicity assays are designed to quantify the ability of a substance to induce cellular damage or cell death. These assays are a fundamental part of in vitro toxicological evaluations nih.gov.

The Neutral Red Uptake (NRU) assay is a widely utilized and well-established method for assessing cell viability and cytotoxicity. This assay is based on the principle that viable cells can actively absorb and accumulate the weakly cationic supravital dye, neutral red, within their lysosomes abcam.combiorxiv.orgnih.govre-place.benih.gov. Non-viable cells, however, lose this capacity abcam.com. After a period of incubation with the dye, cells are washed to remove unincorporated neutral red, and the dye incorporated into viable cells is then extracted. The amount of released dye is subsequently quantified spectrophotometrically, providing a quantitative measure of the number of viable cells or the degree of drug-induced cytotoxicity abcam.comnih.gov. The NRU assay is recognized for its simplicity, accuracy, and reproducibility, making it suitable for both general in vitro cytotoxicity studies and high-throughput drug screening applications abcam.com. It has gained regulatory acceptance in regions such as the European Union and by the Organisation for Economic Co-operation and Development (OECD) as part of the 3T3-NRU-phototoxicity assay biorxiv.orgnih.gov.

Genotoxicity assays are critical for evaluating the potential of a substance to cause damage to genetic material, such as DNA, which could lead to gene mutations or chromosomal abnormalities. Such damage is a concern due to its potential link to carcinogenesis studylib.netnih.gov.

A common method employed in genotoxicity testing is the Bacterial Reverse Mutation Assay , widely known as the Ames test. This assay serves as a rapid screening tool to assess the mutagenic potential of a compound nih.gov. It typically involves exposing specific strains of bacteria (e.g., Salmonella typhimurium) to the test substance, often in the presence and absence of an exogenous metabolic activation system, to mimic mammalian metabolism nih.gov. The assay measures the ability of the substance to induce reverse mutations that restore the bacteria's ability to grow in a histidine-deficient medium nih.gov.

Organ-specific cell line studies involve the use of isolated cell lines derived from particular organs, such as the lung, liver, or kidney, to investigate the localized toxic effects of a substance. These in vitro models can mimic aspects of native organ functionality and architecture, allowing for the assessment of metabolism-dependent drug toxicity and efficacy ucdavis.edumdpi.com.

For instance, researchers can utilize human cancer cell lines from various solid tumors, including lung, liver, and kidney, as in vitro model systems to study disease-associated molecular changes bioivt.com. Advanced microfluidic platforms, often referred to as "organ-on-a-chip" models, integrate different cell types to create microenvironments that simulate organ physiology. These systems can be designed to connect multiple organ models, such as a liver-kidney system, allowing for the assessment of how metabolites from one organ might affect another, for example, evaluating nephrotoxic metabolites mdpi.com. Microfluidic models have also been applied to lung cancer cell lines (e.g., A549, H1975) to investigate the influence of mechanical forces on tumor progression and drug response ucdavis.edu.

In Vivo Toxicological Study Methods in Animal Models

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single administration of a substance or multiple administrations within a 24-hour period nih.govfda.gov. These studies typically involve administering a relatively high dose of the test substance to test animals and observing them for a period, commonly 14 days, for signs of treatment-related effects and mortality slideshare.netfda.govnoblelifesci.com.

While historically focused on determining the median lethal dose (LD50), modern acute toxicity protocols emphasize observing symptoms of toxicity and recovery, which can provide more toxicologically significant information than lethality alone fda.gov. Standard protocols often involve oral administration to rodents, such as rats, with observations for behavioral signs of toxicity and mortality nih.govfda.govmdpi.com. If no mortality is recorded at a high dose (e.g., 5000 mg/kg), the substance is considered to have a high degree of safety, with its LD50 being greater than that dose nih.gov. Alternative protocols, such as the Fixed-Dose Procedure (FDP) and the Acute Toxic Class (ATC) method, aim to reduce the number of animals used while still providing valuable information on non-lethal toxicity or guiding sequential dosing based on observed effects noblelifesci.comnih.gov.

Repeated-dose toxicity studies, including subchronic and chronic assessments, are conducted to characterize the adverse toxicological effects that result from prolonged and repeated daily exposure to a substance. These studies are crucial for predicting appropriate dose levels for longer-term studies, determining No-Observed-Effect Levels (NOELs), and identifying potential target organs for toxicity slideshare.netnoblelifesci.comfda.gov.